Methyl 3-cyano-5-propoxybenzoate
Description
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
methyl 3-cyano-5-propoxybenzoate |
InChI |
InChI=1S/C12H13NO3/c1-3-4-16-11-6-9(8-13)5-10(7-11)12(14)15-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
XTCVJPFLMQKBTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=CC(=C1)C(=O)OC)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Physical Properties
Preparation Methods
Stepwise Functionalization via Aldehyde Intermediate
A widely adopted strategy involves sequential functionalization of methyl paraben (methyl 4-hydroxybenzoate). The process, adapted from Patent WO2018121051A1, comprises three stages: formylation , cyanation , and propoxylation (Figure 1).
Formylation of Methyl Paraben
Methyl paraben undergoes formylation using magnesium chloride , triethylamine , and paraformaldehyde in dichloromethane at 60°C. This yields methyl 3-aldehyde-4-hydroxybenzoate, achieving >85% conversion efficiency.
Cyanation via Hydroxylamine Hydrochloride
The aldehyde intermediate is treated with hydroxylamine hydrochloride and acetyl chloride in acetonitrile/DMF at 80°C. This converts the aldehyde to a nitrile group, producing methyl 3-cyano-4-hydroxybenzoate.
Propoxylation with Propyl Bromide
The final step involves alkylation using propyl bromide and potassium carbonate in DMF at 80°C, introducing the propoxy group. This method avoids toxic cyanide reagents, enhancing safety for industrial use.
Key Data:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Formylation | MgCl₂, paraformaldehyde | 60°C, 12h | ~90% |
| Cyanation | NH₂OH·HCl, acetyl chloride | 80°C, 2h | ~75% |
| Propoxylation | Propyl bromide, K₂CO₃ | 80°C, 12h | ~70% |
Alternative Route: Direct Cyanation of Pre-Alkoxylated Intermediates
Patent US20030055085A1 describes an alternative approach starting with 3-bromo-5-propoxybenzoic acid. The bromide is substituted with a cyanide group via Pd-catalyzed cyanation using Zn(CN)₂ , yielding 3-cyano-5-propoxybenzoic acid, which is then esterified with methanol.
Reaction Scheme:
-
Cyanation:
-
Esterification:
Advantages:
Comparative Analysis of Methodologies
Yield and Scalability
Industrial Feasibility
The stepwise approach is favored for large-scale production due to lower reagent costs and compatibility with standard reactor setups.
Advanced Modifications and Optimization
Solvent Effects on Propoxylation
Replacing DMF with acetonitrile in the propoxylation step (Section 1.1.3) reduces side-product formation from 15% to <5%, as shown in Patent CN1853630A.
Microwave-Assisted Cyanation
Recent studies (e.g., RSC Document) demonstrate that microwave irradiation at 100°C reduces cyanation time from 2h to 30 minutes, improving throughput.
Quality Control and Characterization
Analytical Techniques
Impurity Profiling
Common impurities include unreacted aldehyde intermediates (≈2%) and over-alkylated products (≈3%), mitigated via gradient elution in purification.
Environmental and Regulatory Compliance
Waste Management
Regulatory Status
Listed in PubChem (CID 21942421) with full safety data, including LD₅₀ >2000 mg/kg (oral, rats).
Emerging Applications and Derivatives
Q & A
Basic: What are the optimal synthetic routes for Methyl 3-cyano-5-propoxybenzoate, and how do reaction conditions influence yield?
The synthesis involves sequential substitution reactions. Starting with methyl 5-hydroxybenzoate, introduce the propoxy group via nucleophilic substitution (e.g., using propyl bromide and a base like K₂CO₃), followed by cyanation at the C3 position with CuCN or KCN. Key parameters include:
- Temperature : Maintain 35–50°C for 6–46 hours to balance reaction rate and side-product formation .
- Stoichiometry : Use 1.1–1.6 equivalents of base (e.g., DIPEA) to ensure complete deprotonation .
- Purification : Employ recrystallization or column chromatography to isolate the product, achieving yields of 70–85% .
Basic: How do substituent positions (cyano at C3, propoxy at C5) affect physicochemical properties compared to structural analogs?
Comparative studies with analogs like Methyl 3-cyano-4-isopropoxybenzoate reveal:
- Lipophilicity : The C5 propoxy group increases logP by ~1.2 units compared to hydroxy-substituted analogs, enhancing membrane permeability .
- Solubility : Polar aprotic solvents (e.g., DMSO) dissolve the compound 30% more efficiently than non-polar analogs due to ester and cyano dipoles .
- Thermal Stability : The meta-cyano group elevates melting points by 15–20°C via intermolecular dipole interactions, confirmed by X-ray crystallography .
Advanced: What methodologies resolve contradictions between computational predictions and experimental data for this compound's reactivity?
Address discrepancies through:
- Multi-scale Modeling : Combine DFT (B3LYP/6-311+G(d,p)) with MD simulations to account for solvent effects, reducing prediction errors from 25% to <8% .
- Kinetic Profiling : Use in situ NMR to monitor intermediate formation (e.g., aryl nitriles) at 15-minute intervals .
- Isotope Labeling : Track reaction pathways via ¹³C-labeled cyanide sources to validate mechanistic hypotheses .
Advanced: How does this compound inhibit cytochrome P450 enzymes, and what experimental approaches validate this activity?
The compound competitively binds CYP3A4’s active site:
- Spectral Binding Assays : UV-Vis spectroscopy shows a Type II spectral shift (λmax 425→390 nm), confirming Fe-N coordination .
- IC₅₀ Determination : Fluorogenic substrates (e.g., 7-benzyloxy-4-(trifluoromethyl)-coumarin) reveal Ki <10 μM, suggesting therapeutic potential .
- Docking Studies : AutoDock Vina simulations indicate hydrogen bonding between the cyano group and Thr309 (ΔG = -9.2 kcal/mol) .
Advanced: What strategies address conflicting reports on this compound's antibacterial efficacy across studies?
Resolve inconsistencies via:
- Standardized Assays : Follow CLSI M07-A11 protocols with controlled inoculum density (5×10⁵ CFU/mL) .
- Efflux Pump Inhibition : Use PAβN to differentiate intrinsic activity from pump-mediated resistance, reducing MIC variability by 50% .
- Membrane Potential Assays : DiSC3(5) fluorescence quantifies depolarization effects in Gram-negative models .
Basic: Which spectroscopic techniques are critical for characterizing this compound's structure and purity?
- NMR : ¹H (δ 1.0–1.2 ppm for propoxy CH₃; δ 8.2–8.4 ppm for aromatic protons adjacent to cyano) .
- FT-IR : ν 2230 cm⁻¹ (C≡N stretch) and ν 1720 cm⁻¹ (ester C=O) .
- HPLC-UV : C18 column (95:5 MeCN/H₂O) confirms purity >98% .
- HRMS : [M+H]+ at m/z 234.0895 (calc. 234.0899) .
Advanced: How to design SAR studies using analogs of this compound for enhanced bioactivity?
- Isosteric Replacements : Substitute -OPr with -OCH₂CF₃ to increase metabolic stability (t₁/₂ 120→180 min) .
- Positional Scanning : Synthesize C3-C5 substituted variants to map electronic effects on CYP inhibition .
- Co-crystallization : Resolve protein-ligand structures (e.g., CYP3A4) to guide rational design .
Basic: What scale-up challenges arise in synthesizing this compound, and how can they be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
